

Technical Guide: Pyrazolo[3,4-b]pyridine in Biomedical Applications

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Compound of Interest

Compound Name: *1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine*

CAS No.: 116834-97-0

Cat. No.: B039995

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Executive Summary

The pyrazolo[3,4-b]pyridine scaffold represents a "privileged structure" in medicinal chemistry due to its bioisosteric relationship with purine bases (adenine and guanine). This structural mimicry allows it to interrogate ATP-binding pockets of kinases with high fidelity, making it a cornerstone in oncology drug discovery. Beyond cancer, recent advancements have expanded its utility into infectious diseases (antiviral/antimicrobial) and CNS disorders (anxiolytics).

This guide synthesizes the current state of pyrazolo[3,4-b]pyridine applications, providing researchers with actionable synthetic protocols, mechanistic insights, and validated experimental workflows.^{[1][2]}

The Pharmacophore: Structural Logic

The core value of the pyrazolo[3,4-b]pyridine moiety lies in its ability to function as an ATP-competitive inhibitor.

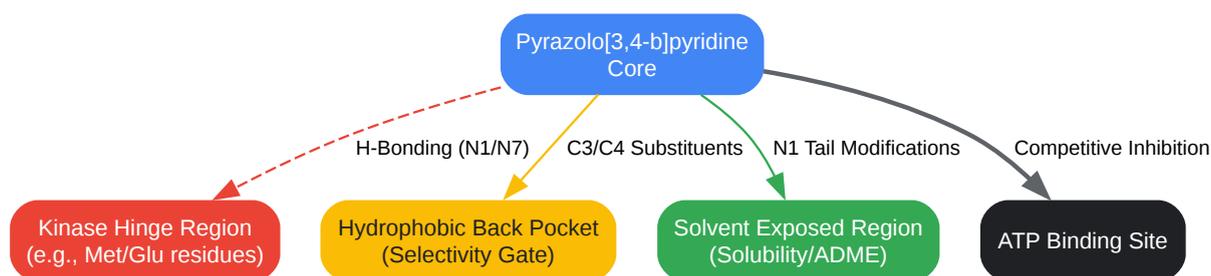
- **Purine Bioisosterism:** The fused 5,6-bicyclic system mimics the adenine ring of ATP.
- **Hinge Binding:** The Nitrogen at position 1 (N1) and the Nitrogen at position 7 (N7) often serve as hydrogen bond acceptors/donors to the "hinge region" residues (e.g., Methionine or Glutamate) within kinase active sites.

- Vector Positioning: Substituents at C3 and C4 allow the molecule to project into the hydrophobic back-pocket or the solvent-exposed region, enabling high selectivity between homologous kinases (e.g., distinguishing CDK2 from GSK-3

).

Mechanistic Visualization: Kinase Interaction

The following diagram illustrates the canonical binding mode of pyrazolo[3,4-b]pyridine derivatives within a generic kinase ATP-binding pocket.



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Caption: Canonical binding interactions of the pyrazolo[3,4-b]pyridine scaffold within a kinase active site.

Synthetic Accessibility: The One-Pot Protocol

To explore this scaffold, efficient synthesis is critical. The most robust method for generating diverse libraries is the One-Pot Multicomponent Reaction (MCR). This approach avoids the isolation of intermediates and typically utilizes an aminopyrazole, an aldehyde, and an active methylene compound.

Protocol: Microwave-Assisted One-Pot Synthesis

Objective: Synthesis of 4-aryl-pyrazolo[3,4-b]pyridine-6-one derivatives.

Reagents:

- 5-Amino-3-methyl-1-phenylpyrazole (1.0 mmol)

- Aromatic Aldehyde (e.g., 4-chlorobenzaldehyde) (1.0 mmol)
- Meldrum's acid or Ethyl acetoacetate (1.0 mmol)
- Catalyst: Triethylamine (Et₃N) or [Et₃NH][HSO₄] (Ionic Liquid)
- Solvent: Ethanol (EtOH) or Solvent-free conditions

Step-by-Step Methodology:

- Charge: In a microwave-safe reaction vessel (10 mL), combine the aminopyrazole, aromatic aldehyde, and active methylene compound.
- Catalysis: Add 2-3 drops of Triethylamine (or 10 mol% ionic liquid catalyst).
- Irradiation: Irradiate at 100°C (Power: 150W) for 10–15 minutes. Note: If using conventional heating, reflux in ethanol for 3–5 hours.
- Monitoring: Monitor reaction progress via Thin Layer Chromatography (TLC) using Hexane:Ethyl Acetate (7:3). Look for the disappearance of the aldehyde spot.
- Work-up: Cool the mixture to room temperature. The product often precipitates out.
- Purification: Filter the solid and wash with cold ethanol (2 x 5 mL). Recrystallize from hot ethanol/DMF to obtain the pure compound.
- Validation: Confirm structure via ¹H-NMR (look for the disappearance of the aldehyde proton and appearance of the pyridine ring protons).

Why this works: The reaction proceeds via a Knoevenagel condensation between the aldehyde and active methylene, followed by a Michael addition of the aminopyrazole and subsequent cyclization/dehydration.

Biomedical Applications & Data Review

A. Oncology (Kinase Inhibition)

This is the primary application domain.^[3] Derivatives have shown potency against Cyclin-Dependent Kinases (CDKs), Glycogen Synthase Kinase-3 (GSK-3), and FLT3.

Comparative Potency Data (Selected Derivatives) The following table summarizes recent findings regarding specific derivatives and their targets.

Compound ID	Target / Mechanism	Cell Line / Assay	Potency (IC50 / GI50)	Ref
Cmpd 15y	TBK1 Inhibitor	Kinase Assay	0.2 nM	[5]
Cmpd 2g	DNA Intercalation / Topo II	HepG2 (Liver Cancer)	0.01 μ M	[1]
Cmpd 8c	Topoisomerase II	NCI Panel (Avg)	1.33 μ M	[2]
Glumetinib	c-Met Inhibitor	NSCLC (Clinical)	Phase Ib/II	[6]

B. Infectious Diseases

Recent SAR studies indicate that introducing electron-withdrawing groups (e.g., -Br, -Cl) on the phenyl ring attached to the scaffold significantly enhances antibacterial activity against resistant strains like MRSA.

- Antibacterial: Compound 2g showed MIC of 2 μ g/mL against MRSA [1].
- Antiviral: Derivatives have shown efficacy against Enterovirus replication by targeting viral capsid proteins [8].

Experimental Validation: Kinase Inhibition Assay

To validate the biological activity of synthesized compounds, a direct kinase assay is superior to general cytotoxicity assays (like MTT) because it confirms the mechanism of action.

Protocol: ADP-Glo™ Kinase Assay (Promega)

Objective: Determine the IC50 of a pyrazolo[3,4-b]pyridine derivative against GSK-3

Materials:

- Kinase: Recombinant GSK-3

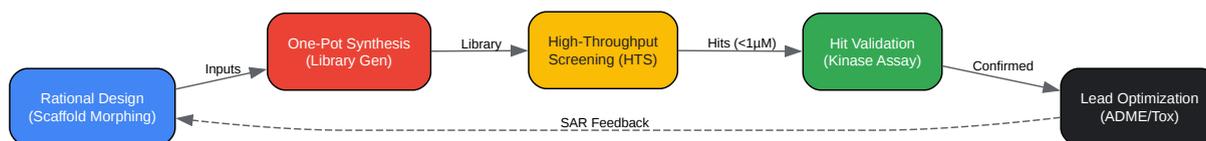
(10 ng/well).
- Substrate: GSK-3 peptide substrate.[4]
- ATP: Ultra-pure ATP (10 μ M final).
- Detection Reagent: ADP-Glo™ Reagent and Kinase Detection Reagent.

Workflow:

- Compound Prep: Prepare 3x serial dilutions of the test compound in DMSO. Final DMSO concentration in the assay should be <1%.
- Enzyme Reaction: In a 384-well white plate, add:
 - 2 μ L of Compound.
 - 2 μ L of Kinase Enzyme.
 - 2 μ L of Substrate/ATP mix.
- Incubation: Incubate at Room Temperature (20-25°C) for 60 minutes. Mechanism: The kinase transfers phosphate from ATP to the substrate, generating ADP.
- ADP Depletion: Add 5 μ L of ADP-Glo™ Reagent. Incubate for 40 minutes. Why: This terminates the kinase reaction and consumes any remaining ATP.
- Detection: Add 10 μ L of Kinase Detection Reagent. Incubate for 30 minutes. Why: This converts the generated ADP back to ATP, which is then used by luciferase to generate light.
- Readout: Measure Luminescence using a plate reader.
- Analysis: Plot RLU (Relative Light Units) vs. log[Compound Concentration]. Fit to a sigmoidal dose-response curve to calculate IC50.

Strategic Development Workflow

To successfully develop a drug candidate using this scaffold, follow this iterative logic flow.



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Caption: Iterative workflow for pyrazolo[3,4-b]pyridine drug discovery.

Future Outlook

The field is moving beyond simple inhibition.

- PROTACs: Researchers are now linking pyrazolo[3,4-b]pyridine warheads to E3 ligase ligands to induce the degradation of oncogenic kinases rather than just inhibiting them.
- CNS Penetration: Optimizing the lipophilicity (LogP) of these scaffolds to cross the Blood-Brain Barrier (BBB) is opening new avenues for treating neurodegenerative diseases like Alzheimer's.

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